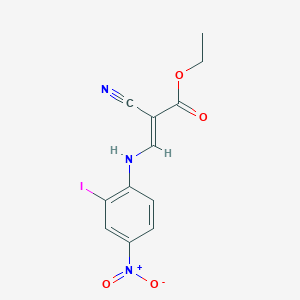
Ethyl2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyano, iodo, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-iodo-4-nitroaniline in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The presence of the iodo group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Cyclization: Acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Ethyl 2-cyano-3-((2-amino-4-nitrophenyl)amino)acrylate.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyano group can act as an electrophile, while the nitro group can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-ethoxyacrylate: Lacks the iodo and nitro groups, resulting in different reactivity and applications.
Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate: Similar structure but with a bromo group instead of an iodo group, leading to variations in nucleophilicity and reaction conditions.
Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate:
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate stands out due to its unique combination of functional groups, offering distinct reactivity and versatility in various scientific fields.
Properties
Molecular Formula |
C12H10IN3O4 |
|---|---|
Molecular Weight |
387.13 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
InChI Key |
XAYCLMQTTOACRN-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















